molecular formula C20H14ClN3OS B2516413 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 524062-94-0

4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B2516413
CAS No.: 524062-94-0
M. Wt: 379.86
InChI Key: QHWVFMOLFGCFTF-UHFFFAOYSA-N
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Description

4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is a useful research compound. Its molecular formula is C20H14ClN3OS and its molecular weight is 379.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Patel and Shaikh (2011) demonstrated the preparation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and assessed their antimicrobial activities, finding compounds with significant activity against standard drugs (Patel & Shaikh, 2011). Similarly, Desai, Shihora, and Moradia (2007) synthesized new quinazolines and characterized them as potential antimicrobial agents, offering a foundation for further exploration in this area (Desai, Shihora, & Moradia, 2007).

Antifungal and Antibacterial Efficacy

Bektaş et al. (2007) investigated the antimicrobial activities of some new 1,2,4-triazole derivatives, highlighting the potential of these compounds in combating microbial resistance. Their findings suggest that certain derivatives possess good or moderate activities against a range of microorganisms (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) synthesized novel 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives and evaluated them for anti-inflammatory and analgesic activity. Their research contributes to the development of new therapeutic agents in this domain (Farag et al., 2012).

Potential Anticancer Properties

Mphahlele, Mmonwa, Aro, McGaw, and Choong (2018) prepared a series of indole-aminoquinazolines and assessed their cytotoxicity against various cancer cell lines. Their findings indicate that certain combinations of quinazoline and indole moieties exhibit significant and moderate activity against specific cell lines, highlighting the anticancer potential of these hybrids (Mphahlele et al., 2018).

Properties

IUPAC Name

4-[4-(4-chlorophenoxy)anilino]-4aH-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12,17H,(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEPTSPBIUOLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N=C2NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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